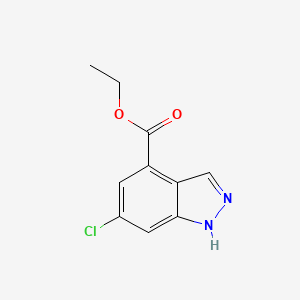
Ethyl 6-chloro-1H-indazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the chloro and ethyl ester groups in this compound makes it a valuable intermediate in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide, which then undergoes cyclization in the presence of a suitable catalyst to yield the indazole core. The final step involves esterification with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be used to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Oxidation Reactions: The indazole ring can be oxidized to form N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted indazoles.
Reduction: Formation of amino-indazoles.
Oxidation: Formation of indazole N-oxides.
Scientific Research Applications
Ethyl 6-chloro-1H-indazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-1H-indazole-4-carboxylate is largely dependent on its target application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxy-1H-indazole-4-carboxylate
- Ethyl 6-bromo-1H-indazole-4-carboxylate
- Ethyl 6-fluoro-1H-indazole-4-carboxylate
Uniqueness
Ethyl 6-chloro-1H-indazole-4-carboxylate is unique due to the presence of the chloro group, which can be selectively substituted to introduce various functional groups. This makes it a versatile intermediate for the synthesis of diverse indazole derivatives with potential biological activities .
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 6-chloro-1H-indazole-4-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-6(11)4-9-8(7)5-12-13-9/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
GUDCZCKFNFHTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=NNC2=CC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















